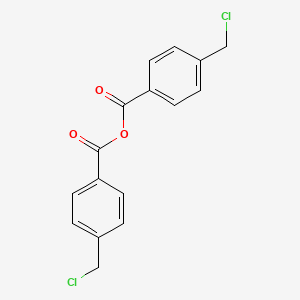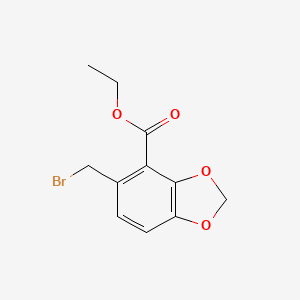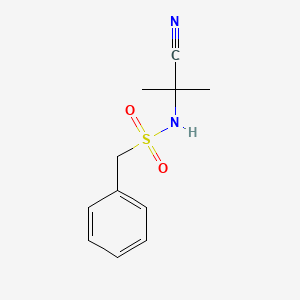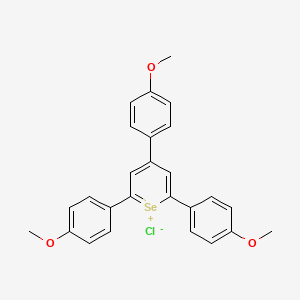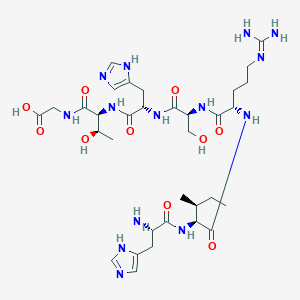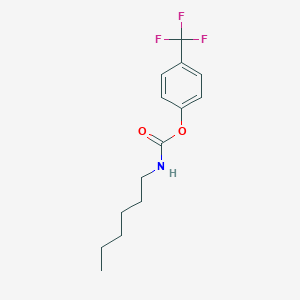![molecular formula C6H16N2O2 B12572492 4-[(2-Aminoethyl)peroxy]butan-1-amine CAS No. 488736-21-6](/img/structure/B12572492.png)
4-[(2-Aminoethyl)peroxy]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Aminoethyl)peroxy]butan-1-amine is an organic compound with the molecular formula C6H16N2O2. It contains both amine and peroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)peroxy]butan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of an alkyl halide with an amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The use of catalysts such as platinum or palladium on carbon is common to facilitate the reduction step .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Aminoethyl)peroxy]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The peroxy group can be oxidized further to form different peroxides or oxides.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Produces various peroxides and oxides.
Reduction: Yields primary amines or alcohols.
Substitution: Forms new amine derivatives with different alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
4-[(2-Aminoethyl)peroxy]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(2-Aminoethyl)peroxy]butan-1-amine involves its interaction with various molecular targets:
Molecular Targets: The amine group can interact with enzymes and receptors, while the peroxy group can generate reactive oxygen species (ROS).
Pathways Involved: The compound can induce oxidative stress in cells, leading to apoptosis or other cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylamine: A simple amine with similar reactivity but lacks the peroxy group.
2-Aminoethanol: Contains the amino and hydroxyl groups but not the peroxy group.
Hydroperoxides: Compounds with similar oxidative properties but different structural features.
Uniqueness
4-[(2-Aminoethyl)peroxy]butan-1-amine is unique due to the presence of both amine and peroxy functional groups, allowing it to participate in a wide range of chemical reactions and making it valuable in various applications .
Eigenschaften
CAS-Nummer |
488736-21-6 |
|---|---|
Molekularformel |
C6H16N2O2 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
4-(2-aminoethylperoxy)butan-1-amine |
InChI |
InChI=1S/C6H16N2O2/c7-3-1-2-5-9-10-6-4-8/h1-8H2 |
InChI-Schlüssel |
UJNROHVAOMHLKU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOOCCN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
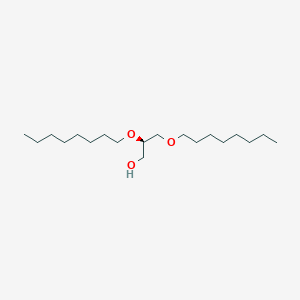
![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
